N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide
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Overview
Description
N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide is an organic compound that features a benzamide core substituted with an iodophenyl group and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide typically involves a multi-step process. One common method includes the following steps:
Iodination: The addition of an iodine atom to a phenyl ring.
Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodophenyl group may facilitate binding to specific proteins or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-4-(4-nitrophenoxy)benzamide
- N-(3-chlorophenyl)-4-(4-nitrophenoxy)benzamide
- N-(3-fluorophenyl)-4-(4-nitrophenoxy)benzamide
Uniqueness
N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction mechanisms.
Properties
IUPAC Name |
N-(3-iodophenyl)-4-(4-nitrophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2O4/c20-14-2-1-3-15(12-14)21-19(23)13-4-8-17(9-5-13)26-18-10-6-16(7-11-18)22(24)25/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSAWWXDJUZKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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